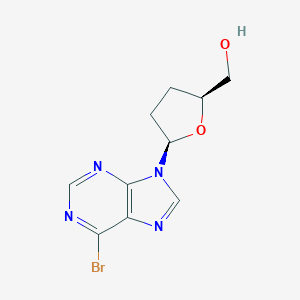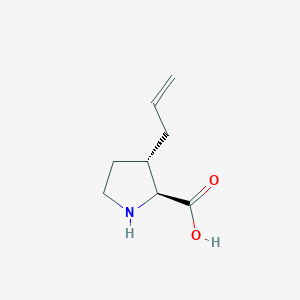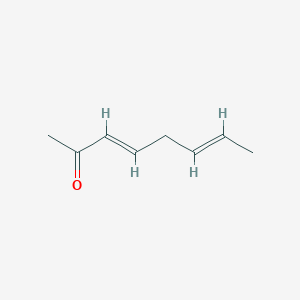
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is a chemical compound that belongs to the class of purine analogs It is characterized by the presence of a bromine atom attached to the purine ring and a methanol group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves the bromination of a purine derivative followed by the attachment of the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a purine derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH) are typical.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of purine derivatives without bromine.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the purine ring structure allow it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol
- [(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol
Uniqueness
((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific bromine substitution pattern and the presence of the oxolane ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
132194-25-3 |
|---|---|
Fórmula molecular |
C10H11BrN4O2 |
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
Clave InChI |
PDKANGATJDONQC-NKWVEPMBSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br |
Key on ui other cas no. |
132194-25-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















